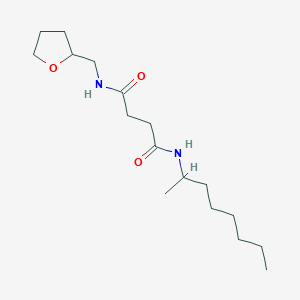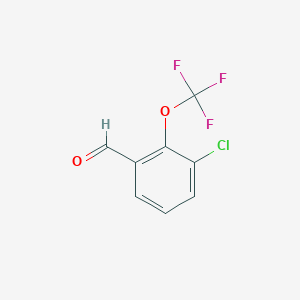
3-Chloro-2-(trifluoromethoxy)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-2-(trifluoromethoxy)benzaldehyde is an aromatic aldehyde with the molecular formula C8H4ClF3O2 It is characterized by the presence of a trifluoromethoxy group (-OCF3) and a chlorine atom attached to a benzene ring, along with an aldehyde functional group (-CHO)
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(trifluoromethoxy)benzaldehyde typically involves the introduction of the trifluoromethoxy group and the chlorine atom onto the benzene ring, followed by the formation of the aldehyde group. One common method involves the following steps:
Nitration and Reduction: The starting material, 3-chloro-2-nitrobenzaldehyde, is subjected to nitration to introduce the nitro group. This is followed by reduction to convert the nitro group to an amine.
Trifluoromethoxylation: The amine is then reacted with trifluoromethanol in the presence of a suitable catalyst to introduce the trifluoromethoxy group.
Oxidation: Finally, the amine is oxidized to form the aldehyde group, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
3-Chloro-2-(trifluoromethoxy)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom and the trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Chloro-2-(trifluoromethoxy)benzoic acid.
Reduction: 3-Chloro-2-(trifluoromethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-Chloro-2-(trifluoromethoxy)benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-Chloro-2-(trifluoromethoxy)benzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to effectively interact with hydrophobic pockets in proteins. The aldehyde group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition or modulation of enzyme activity.
相似化合物的比较
Similar Compounds
2-(Trifluoromethoxy)benzaldehyde: Lacks the chlorine atom, resulting in different reactivity and properties.
3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde: Contains a fluorine atom instead of the trifluoromethoxy group, leading to different chemical behavior.
4-Chloro-3-(trifluoromethyl)benzaldehyde: The position of the chlorine and trifluoromethyl groups affects its reactivity and applications.
Uniqueness
3-Chloro-2-(trifluoromethoxy)benzaldehyde is unique due to the combination of the trifluoromethoxy group and the chlorine atom on the benzene ring. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable for specific applications in research and industry.
属性
分子式 |
C8H4ClF3O2 |
|---|---|
分子量 |
224.56 g/mol |
IUPAC 名称 |
3-chloro-2-(trifluoromethoxy)benzaldehyde |
InChI |
InChI=1S/C8H4ClF3O2/c9-6-3-1-2-5(4-13)7(6)14-8(10,11)12/h1-4H |
InChI 键 |
PAUNWKFFCSNGIB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)OC(F)(F)F)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


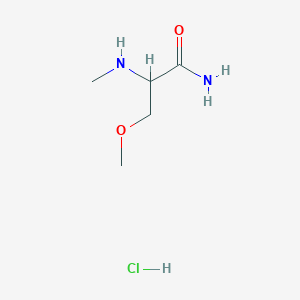
![5-[4-(Dimethylamino)phenyl]penta-2,4-dienal](/img/structure/B12442055.png)
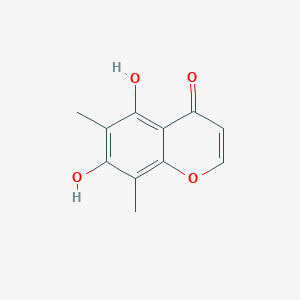
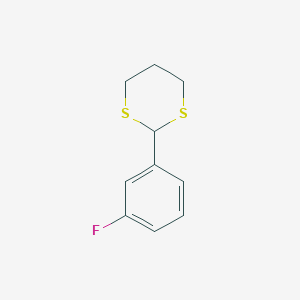
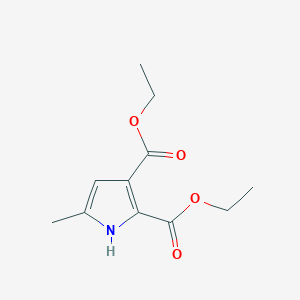
![6-Methylbenzo[d]thiazole-2-carbaldehyde](/img/structure/B12442084.png)
![Bis{2-oxa-7-azaspiro[3.5]nonan-1-YL} oxalate](/img/structure/B12442087.png)


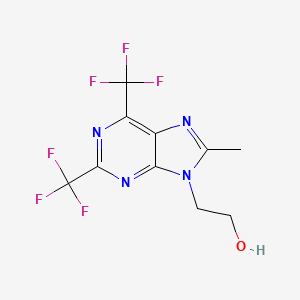
![2-[(Pyridin-2-yl)methoxy]propanoic acid hydrochloride](/img/structure/B12442113.png)
